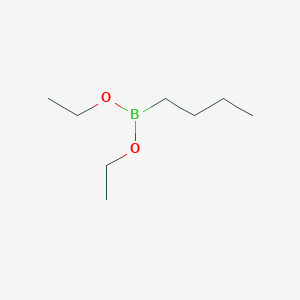Borane, butyl, diethoxy
CAS No.: 10394-51-1
Cat. No.: VC19709583
Molecular Formula: C8H19BO2
Molecular Weight: 158.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10394-51-1 |
|---|---|
| Molecular Formula | C8H19BO2 |
| Molecular Weight | 158.05 g/mol |
| IUPAC Name | butyl(diethoxy)borane |
| Standard InChI | InChI=1S/C8H19BO2/c1-4-7-8-9(10-5-2)11-6-3/h4-8H2,1-3H3 |
| Standard InChI Key | CWECLYHTGAVVBM-UHFFFAOYSA-N |
| Canonical SMILES | B(CCCC)(OCC)OCC |
Introduction
Structural and Molecular Characteristics
Borane, butyl, diethoxy features a central boron atom bonded to three distinct groups: a butyl chain (C₄H₉) and two ethoxy groups (OCH₂CH₃). The molecular structure is represented as B(OCH₂CH₃)₂(C₄H₉), with a molecular weight of 158.05 g/mol . Key structural attributes include:
-
Hybridization: The boron atom adopts an sp² hybridization, forming trigonal planar geometry with bond angles of approximately 120°.
-
Electron Configuration: The empty p-orbital on boron renders the compound Lewis acidic, enabling interactions with electron-rich species.
-
Steric Effects: The ethoxy and butyl groups introduce steric hindrance, potentially influencing reactivity and stability.
Table 1: Fundamental Molecular Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₉BO₂ | |
| CAS Number | 10394-51-1 | |
| Molecular Weight | 158.05 g/mol | |
| Synonyms | Butyl diethoxyborane |
Synthesis and Manufacturing
While no explicit synthesis protocols for borane, butyl, diethoxy are documented in the provided sources, its preparation can be hypothesized based on established methods for alkoxyboranes:
-
Grignard Reaction:
Reacting boron halides (e.g., BCl₃) with organomagnesium reagents (Grignard reagents):This method leverages the nucleophilic substitution of halides with alkyl and alkoxy groups.
-
Esterification of Boronic Acids:
Boronic acids (R-B(OH)₂) can undergo esterification with ethanol in the presence of a dehydrating agent: -
Transmetalation:
Exchange reactions between trialkylboranes and alkoxides:
Physicochemical Properties
Physical State and Solubility
-
State: Likely a liquid at room temperature, analogous to triethoxyborane (B(OCH₂CH₃)₃), which has a boiling point of 118°C .
-
Solubility: Expected to be soluble in nonpolar solvents (e.g., hexane, toluene) due to the butyl group, with limited solubility in polar solvents.
Thermal Stability
The ethoxy groups enhance thermal stability compared to more reactive boranes (e.g., BH₃·THF). Decomposition likely occurs above 150°C, releasing ethylene and forming boron oxides.
Table 2: Inferred Physical Properties
| Property | Value/Description | Basis of Inference |
|---|---|---|
| Boiling Point | ~120–150°C | Triethoxyborane analogues |
| Density | ~0.85–0.90 g/cm³ | Alkoxyborane trends |
| Refractive Index | ~1.38–1.42 | Ethoxy-containing compounds |
Chemical Reactivity and Applications
Lewis Acid Catalysis
The vacant p-orbital on boron enables borane, butyl, diethoxy to act as a Lewis acid catalyst in organic reactions, such as:
-
Friedel-Crafts Alkylation: Facilitating the addition of alkyl groups to aromatic rings.
-
Diels-Alder Reactions: Accelerating cycloadditions by polarizing dienophiles.
Hydroboration
While less reactive than BH₃, this compound may participate in hydroboration-oxidation reactions with alkenes, yielding secondary alcohols:
Subsequent oxidation with H₂O₂/NaOH would produce R₂CH-CH₂OH.
Cross-Coupling Reactions
In palladium-catalyzed Suzuki-Miyaura couplings, borane derivatives serve as transmetalation agents. The butyl group could stabilize intermediates, enhancing reaction efficiency.
Comparative Analysis with Related Boranes
Table 3: Comparison of Select Borane Derivatives
| Compound | Formula | Molecular Weight | Key Properties |
|---|---|---|---|
| Borane, butyl, diethoxy | C₈H₁₉BO₂ | 158.05 g/mol | Moderate Lewis acidity |
| Triethylborane | C₆H₁₅B | 97.99 g/mol | Pyrophoric, strong reductant |
| Borane-THF complex | C₄H₁₁BO | 85.94 g/mol | Air-sensitive, widely used |
Future Research Directions
-
Synthetic Optimization: Developing one-pot synthesis methods to improve yield and purity.
-
Catalytic Applications: Exploring its use in asymmetric catalysis and polymer chemistry.
-
Thermal Analysis: Differential scanning calorimetry (DSC) to characterize decomposition pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume